BI-860585 -

BI-860585

Catalog Number: EVT-1534413
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-860585 is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1) and rictor-mTOR complex 2 (mTOR complex 2; mTORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/2 kinase inhibitor BI 860585 binds to the kinase domain of mTOR and inhibits both mTORC1 and mTORC2, in an ATP-competitive manner. This inhibits mTOR-mediated signaling and leads to both an induction of apoptosis and a decrease in the proliferation of mTORC1/2-expressing tumor cells.
Synthesis Analysis

The synthesis of BI-860585 involves multiple steps that typically include the construction of the core structure through organic reactions such as coupling and cyclization. While specific synthetic routes have not been extensively detailed in the literature, it is common for mTOR inhibitors to utilize methodologies like:

  • Coupling reactions: To form the central scaffold.
  • Functionalization: To introduce various substituents that enhance potency and selectivity.
  • Purification techniques: Such as chromatography to isolate the final product.

Technical details regarding the exact synthetic pathway of BI-860585 remain proprietary or are not fully disclosed in public databases.

Molecular Structure Analysis

The molecular structure of BI-860585 can be represented by its chemical formula and structural diagram. The compound features:

  • Molecular formula: C₁₈H₁₈N₄O₄
  • Molecular weight: Approximately 354.36 g/mol.

The structure includes key functional groups that facilitate its interaction with the mTOR protein targets. The stereochemistry is also critical for its biological activity, with specific configurations enhancing binding affinity.

Chemical Reactions Analysis

BI-860585 undergoes various chemical reactions primarily related to its interactions with biological targets. These include:

  • Binding interactions: The compound binds to mTORC1/2, inhibiting their activity and subsequently affecting downstream signaling pathways such as the phosphoinositide 3-kinase/AKT/mTOR pathway.
  • Metabolic transformations: In vivo studies suggest that BI-860585 may be metabolized through cytochrome P450 enzymes, leading to various metabolites that could have differing biological activities.

Detailed reaction mechanisms are often proprietary but involve competitive inhibition where BI-860585 competes with natural substrates for binding sites on mTOR.

Mechanism of Action

BI-860585 exhibits its therapeutic effects primarily through inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The mechanism can be summarized as follows:

  1. Inhibition of mTORC1/2: By binding to these complexes, BI-860585 prevents their activation.
  2. Downregulation of downstream signaling: This leads to reduced phosphorylation of key substrates involved in cell cycle progression and metabolism.
  3. Induction of apoptosis: The inhibition of mTOR signaling can trigger apoptotic pathways in cancer cells, leading to cell death.

Data from clinical trials indicate that this mechanism can effectively slow tumor growth in various malignancies .

Physical and Chemical Properties Analysis

The physical properties of BI-860585 include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Stability data under various conditions (e.g., temperature, pH) are essential for formulation development but are not fully disclosed.
  • Reactivity: Reactivity profiles would involve interactions with biological molecules such as proteins and nucleic acids.

Analyses typically involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess purity and stability.

Applications

BI-860585 is primarily being researched for its applications in cancer therapy. Its potential uses include:

  • Treatment of advanced solid tumors: Clinical trials are ongoing to evaluate its efficacy against various cancers, including breast and ovarian cancers .
  • Combination therapies: Investigating synergistic effects when used alongside other chemotherapeutic agents or targeted therapies.

The ongoing research aims to establish optimal dosing regimens and identify specific patient populations that may benefit most from treatment with BI-860585.

Molecular Pharmacology of BI 860585

Structural Characterization of mTORC1/2 Inhibition

ATP-Competitive Binding Mechanism

BI 860585 is a potent, selective ATP-competitive inhibitor that targets the kinase domain of mTOR (mechanistic target of rapamycin). Unlike allosteric inhibitors such as rapamycin (which binds FKBP12 to inhibit mTORC1 indirectly), BI 860585 directly competes with ATP for binding at the catalytic site of mTOR. This mechanism relies on its ability to occupy the hydrophobic pocket adjacent to the ATP-binding cleft, forming hydrogen bonds with key residues in the hinge region of mTOR's kinase domain [4] [9]. The ATP-binding site of mTOR features conserved structural elements common to protein kinases: an N-lobe with β-sheets, a C-lobe dominated by α-helices, and a hinge region connecting them. BI 860585 exploits this architecture by inserting its core heterocyclic scaffold into the adenine-binding pocket, where it mimics ATP interactions while sterically blocking phosphate transfer. Biochemical assays confirm its ATP-competitive nature through linear inhibition kinetics with increasing ATP concentrations [4] [6]. This binding disrupts mTOR's catalytic activity by preventing phosphorylation of downstream substrates, a mechanism distinct from non-ATP-competitive inhibitors.

Table 1: Key Structural Features of BI 860585 Binding to mTOR

FeatureDescriptionFunctional Consequence
Binding SiteATP catalytic cleft in kinase domainDirect competition with ATP
Key InteractionsHydrogen bonds with hinge region residues (e.g., Val2240, Glu2190)Stabilizes inhibitor occupancy
Steric OcclusionBlocks phosphate transfer to substratesAbolishes kinase activity
Conformational StateBinds active (DFG-Asp in) conformationInhibits both mTORC1 and mTORC2

Dual Targeting of mTOR Complexes 1 and 2

BI 860585 concurrently inhibits mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) by binding their shared catalytic subunit. mTORC1 regulates cell growth and protein synthesis via phosphorylation of S6K1 and 4E-BP1, while mTORC2 controls cell survival and metabolism through AKT (phosphorylation at Ser473) [1] [10]. Preclinical studies demonstrate that BI 860585 suppresses phosphorylation of both S6K1 (mTORC1 substrate) and AKT-S473 (mTORC2 substrate) at nanomolar concentrations (IC₅₀ < 10 nM) [2] [6]. This dual inhibition circumvents a critical limitation of rapalogs (e.g., everolimus), which only partially inhibit mTORC1 and fail to suppress mTORC2, leading to compensatory AKT activation via mTORC2-mediated phosphorylation. In vitro, BI 860585 treatment resulted in >90% reduction of p-AKT-S473 in multiple cancer cell lines, confirming comprehensive pathway blockade [1]. Structural analyses attribute this dual activity to BI 860585’s capacity to bind mTOR in its catalytically active conformation, which is conserved across both complexes [4].

Biochemical Specificity and Selectivity Profiles

Kinase Inhibition Spectrum

BI 860585 exhibits high selectivity for mTOR over other kinases within the PI3K superfamily. Kinase profiling against 140 human kinases revealed potent inhibition of mTOR (IC₅₀ = 1–2 nM) with minimal off-target activity against class I PI3K isoforms (IC₅₀ > 1,000 nM for PI3Kα/β/δ/γ) [6] [9]. At concentrations ≤100 nM, BI 860585 inhibited fewer than 5% of off-target kinases, underscoring its specificity. However, at higher concentrations (>500 nM), weak inhibition of related kinases like DNA-PK (IC₅₀ ~200 nM) was observed, though this is not clinically relevant due to achievable therapeutic exposures at lower doses [8]. The compound’s selectivity is attributed to its unique interactions with the mTOR kinase domain’s hydrophobic pocket, which differs in depth and residue composition from those of PI3Ks. For example, the "gatekeeper" residue Ile2356 in mTOR creates a more compact pocket than the smaller residues in PI3Ks, favoring BI 860585’s molecular shape [4] [9].

Table 2: Kinase Inhibition Profile of BI 860585

Kinase TargetIC₅₀ (nM)Selectivity vs. mTORStructural Basis for Selectivity
mTOR1–2ReferenceOptimal fit in hydrophobic pocket; hinge residue bonding
DNA-PK~200100-fold lowerPartial steric clash in back cleft
PI3Kα>1,000>500-fold lowerLarger gatekeeper residue; distinct hinge region
PI3Kγ>1,000>500-fold lowerIncompatible ATP-pocket topology

Comparative Efficacy Against Rapalogs

Compared to rapalogs (e.g., temsirolimus, everolimus), BI 860585 demonstrates superior biochemical efficacy due to its ATP-competitive mechanism and dual mTORC1/2 inhibition. Rapalogs allosterically inhibit only mTORC1 by forming a complex with FKBP12, which binds the FRB domain of mTOR and sterically blocks substrate access. This incomplete inhibition fails to suppress mTORC2 and triggers feedback activation of AKT via IGF-1R/PI3K signaling [1] [10]. In contrast, BI 860585:

  • Fully inhibits mTORC1 signaling: Blocks 4E-BP1 phosphorylation (unlike rapalogs, which primarily inhibit S6K1) [6].
  • Suppresses mTORC2: Reduces AKT-S473 phosphorylation, preventing compensatory survival signals [2].
  • Overcomes intrinsic rapalog resistance: Effective in cell lines with elevated AKT activity or TSC1/2 mutations [10].In xenograft models of breast cancer, BI 860585 combined with exemestane achieved tumor regression, whereas everolimus merely stabilized disease [1] [2]. Similarly, BI 860585 + paclitaxel induced a complete response in a patient with taxane-resistant ovarian cancer in Phase I trials, highlighting its potential to bypass resistance mechanisms inherent to rapalogs [3] [6].

Properties

Product Name

BI-860585

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

BI-860585; BI860585; BI 860585.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.